N(6)-carboxymethyllysine N(6)-carboxymethyllysine N(6)-carboxymethyl-L-lysine is an L-lysine derivative with a carboxymethyl substituent at the N(6)-position. It has a role as an antigen. It is a L-lysine derivative and a non-proteinogenic L-alpha-amino acid.
N(6)-carboxymethyllysine is a natural product found in Sagittaria pygmaea and Saccharomyces cerevisiae with data available.
N(6)-Carboxymethyllysine is a lysine derivative found in proteins where the epsilon nitrogen of the amino acid residue is modified by a carboxymethyl group. This advanced glycation end product (AGE) is elevated in certain diseases and is associated with aging.
Brand Name: Vulcanchem
CAS No.: 5746-04-3
VCID: VC21538838
InChI: InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1
SMILES: C(CCNCC(=O)O)CC(C(=O)O)N
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol

N(6)-carboxymethyllysine

CAS No.: 5746-04-3

VCID: VC21538838

Molecular Formula: C8H16N2O4

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

N(6)-carboxymethyllysine - 5746-04-3

Description

N(6)-Carboxymethyllysine, also known as Nε-(carboxymethyl)lysine, is a lysine derivative that plays a significant role in biochemistry as an advanced glycation endproduct (AGE). It is formed through the reaction of glyoxal or glycolaldehyde with protein, or through the oxidative cleavage of fructoselysine, an Amadori adduct formed during protein glycation by glucose . This compound is widely recognized as a marker for AGEs in food analysis and has implications in various health conditions .

Advanced Glycation Endproducts (AGEs)

N(6)-Carboxymethyllysine is one of the most studied AGEs, which are substances that form when protein or fat combine with sugar in the body. AGEs accumulate over time and are associated with oxidative stress and inflammation, contributing to aging and various diseases .

Health Implications

High levels of N(6)-Carboxymethyllysine have been linked to conditions such as renal damage, chronic kidney disease, and cardiovascular disease, particularly in individuals with chronic exposure to uremic toxins . Additionally, serum levels of this compound have been correlated with age-related conditions like disability and frailty in older adults .

Metabolism by Intestinal Bacteria

Research has shown that intestinal bacteria can metabolize N(6)-Carboxymethyllysine under anaerobic conditions, producing metabolites such as N-carboxymethylcadaverine, N-carboxymethylaminopentanoic acid, and the N-carboxymethyl-Δ1-piperideinium ion .

Metabolic Pathways

Studies have identified several metabolic pathways for N(6)-Carboxymethyllysine, including its degradation by intestinal bacteria. These pathways suggest that the compound can be broken down into various metabolites, which may have distinct biological activities .

Potential Therapeutic Applications

There is ongoing research into the therapeutic potential of targeting N(6)-Carboxymethyllysine, particularly in the context of diseases like pancreatic cancer, where a humanized monoclonal antibody against this compound has shown promise .

Chemical Identifiers

IdentifierValue
Molecular FormulaC₈H₁₆N₂O₄
Molecular Weight204.22 g/mol
CAS Number5746-04-3
PubChem CID123800

Metabolites of N(6)-Carboxymethyllysine

MetaboliteRetention Time (RT)Molecular Formulam/z
N-Carboxymethylcadaverine (CM-CAD)2.8 minC₇H₁₆N₂O₂161.12845
N-Carboxymethylaminopentanoic acid (CM-APA)3.1 minC₇H₁₃NO₄176.09173
2-Amino-6-(formylmethylamino)hexanoic acid3.5 minC₈H₁₆N₂O₃189.09955
N-Carboxymethyl-Δ1-piperideinium ion3.6 minC₇H₁₂NO₂+142.08626
CAS No. 5746-04-3
Product Name N(6)-carboxymethyllysine
Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
IUPAC Name (2S)-2-amino-6-(carboxymethylamino)hexanoic acid
Standard InChI InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1
Standard InChIKey NUXSIDPKKIEIMI-LURJTMIESA-N
Isomeric SMILES C(CCNCC(=O)O)C[C@@H](C(=O)O)N
SMILES C(CCNCC(=O)O)CC(C(=O)O)N
Canonical SMILES C(CCNCC(=O)O)CC(C(=O)O)N
Synonyms 57294-38-9;n-boc-gamma-aminobutyricacid;Boc-4-Aminobutyricacid;Boc-GABA-OH;boc-gamma-abu-oh;4-tert-Butoxycarbonylaminobutyricacid;4-[(tert-Butoxycarbonyl)amino]butanoicacid;4-(tert-Butoxycarbonylamino)butyricacid;4-(Boc-amino)butyricacid;Boc-GABA;4-(tert-butoxycarbonylamino)butanoicacid;N-Boc-4-aminobutyricacid;4-((tert-butoxycarbonyl)amino)butanoicacid;HIDJWBGOQFTDLU-UHFFFAOYSA-N;SBB016768;4-tert-butoxycarbonylamino-butyricacid;n-tert-butoxycarbonyl-gamma-aminobutyricacid;4-[(tert-butoxy)carbonylamino]butanoicacid;Butanoicacid,4-(((1,1-dimethylethoxy)carbonyl)amino)-;butanoicacid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-;boc-4-abu-oh;boc-abu(4)-oh;AC1L6MWY;n-(boc-amino)butyricacid;KSC494S8N
PubChem Compound 123800
Last Modified Aug 15 2023

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